Cashmeran

fragrance formulation use level potency per unit mass

Formulators seeking rich woody-musky-amber character without polycyclic musk environmental liabilities. Cashmeran (DPMI) is a synthetic alicyclic ketone (C₁₄H₂₂O) bridging woody, musky, and amber olfactory families at use levels ≤2%-a 15-25× efficiency advantage over Galaxolide. • BCF 156 vs. 600-1,600 for Galaxolide; not detected in human breast milk biomonitoring. • IFRA 51st Amendment: restricted to 3.8% in Category 4 fine fragrance, not banned. • TSCA-listed; outside IFRA polycyclic musk definition; ~22× lower WWTP influent loading. Supplied with full COA, MSDS, and IFRA compliance documentation.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 33704-61-9
Cat. No. B120643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCashmeran
CAS33704-61-9
Synonyms1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one;  6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone;  (±)-Cashmeran;  DPMI; 
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C
InChIInChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3
InChIKeyMIZGSAALSYARKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cashmeran (CAS 33704-61-9): Technical Procurement Overview for the Woody-Musky Indanone Fragrance Ingredient


Cashmeran (trade name of IFF; chemical name 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, abbreviated DPMI) is a synthetic alicyclic ketone with molecular formula C₁₄H₂₂O and molecular weight 206.32 g/mol [1]. Discovered in 1969 by Dr. John B. Hall at IFF and protected under U.S. Patent No. 3,773,836, Cashmeran is produced via catalytic hydrogenation of pentamethylindane followed by oxidation [1]. Unlike conventional polycyclic musks, Cashmeran occupies a unique olfactory space bridging woody, musky, spicy, and floral notes with a distinctive powdery-velvet texture reminiscent of cashmere fabric [2][3]. It is classified by IFF as an amber ingredient rather than primarily a musk, and does not meet the IFRA structural definition of polycyclic musks (which require C₁₇H₂₄O or C₁₈H₂₆O with a central aromatic benzene ring) [1][3].

Why Cashmeran Cannot Be Replaced by Conventional Polycyclic Musks in Fragrance Procurement


Cashmeran is frequently misclassified alongside polycyclic musks such as Galaxolide (HHCB), Tonalide (AHTN), Celestolide (ADBI), Phantolide (AHMI), and Traseolide (ATII), yet it differs fundamentally in molecular structure, olfactory function, and environmental fate [1]. Unlike all true polycyclic musks—which contain a central aromatic benzene ring and are used primarily or exclusively for their musk odor—Cashmeran (C₁₄H₂₂O) lacks the aromatic ring and functions as an olfactory bridge between woody, musky, and amber families rather than as a dedicated musk [1][2]. These structural differences translate into quantifiably distinct physicochemical properties (log Kow, BCF, water solubility, vapor pressure), dramatically lower effective use concentrations, and a markedly different environmental and human biomonitoring profile. Substituting Cashmeran with any conventional polycyclic musk compromises both the olfactory architecture and the environmental risk profile of the final formulation [1][2]. The quantitative evidence below substantiates each dimension of this differentiation.

Cashmeran (33704-61-9) Quantitative Differentiation Evidence Guide: Head-to-Head Data vs. Polycyclic Musk Comparators


Use Level Efficiency: Cashmeran Requires 15–25× Lower Concentration Than Galaxolide in Fragrance Concentrates

Cashmeran achieves its full olfactory impact at a typical use level of approximately 2% in fragrance concentrate, whereas the most widely used polycyclic musk, Galaxolide (HHCB), is routinely employed at concentrations of 30–50% in the same application context [1][2]. This represents a 15- to 25-fold difference in mass efficiency, directly reflecting Cashmeran's higher intrinsic odor potency and its role as a signature character contributor rather than a bulk volume builder [3]. For procurement, this means that 1 kg of Cashmeran can functionally replace approximately 15–25 kg of Galaxolide on an olfactory-impact-equivalent basis.

fragrance formulation use level potency per unit mass olfactory intensity

Bioconcentration Potential: Cashmeran BCF Is 4–10× Lower Than Galaxolide in Fish Models

Cashmeran exhibits a measured bioconcentration factor (BCF) of 156 in fish, whereas Galaxolide (HHCB) has a measured BCF ranging from 600 to 1,600 under comparable conditions [1][2]. This approximately 4- to 10-fold lower BCF means Cashmeran does not meet the criteria for classification as very persistent, very bioaccumulative (vPvB) or as a persistent, bioaccumulative, and toxic (PBT) substance under EU regulatory frameworks [1]. In contrast, Galaxolide's higher BCF places it closer to these regulatory thresholds. Correspondingly, Cashmeran's octanol-water partition coefficient (log Kow) of 4.2 is substantially lower than Galaxolide's log Kow of approximately 5.5 (range 5.3–5.9) [1][2][3].

environmental fate bioaccumulation BCF PBT assessment

Human Biomonitoring: Cashmeran Was Not Detected in Breast Milk Whereas Galaxolide and Tonalide Were Found at High μg/kg Levels

In a landmark biomonitoring study (Rimkus & Wolf, 1996; cited in Mersch-Sundermann et al., 1998), polycyclic musks were quantified in the fat fraction of human breast milk. Galaxolide was detected at an average concentration of 335 μg/kg fat, Tonalide at 270 μg/kg fat, Celestolide at 22 μg/kg fat, Phantolide at 14 μg/kg fat, and Traseolide at 18 μg/kg fat [1][2]. Cashmeran (DPMI), however, could not be detected in any of the breast milk samples analyzed, despite the analytical methods employed being sensitive enough to detect the other five polycyclic musks [1][2]. Multiple subsequent monitoring studies have confirmed that DPMI is rarely detected in human tissues and, when found, is present only at trace levels below 1 ppb [3].

human biomonitoring breast milk exposure assessment consumer safety

Wastewater Treatment Plant Loading: Cashmeran Influent Concentrations Are ~22× Lower Than Galaxolide

In a stir bar sorptive extraction (SBSE) and thermal desorption-GC-MS study of urban wastewater treatment plant (WWTP) samples, Galaxolide was the most abundant musk detected with influent concentrations reaching 2,069 ng/L and effluent concentrations of 1,432 ng/L [1]. Cashmeran was detected at substantially lower levels, with maximum influent concentrations of only 94 ng/L [1]. This approximately 22-fold lower environmental loading for Cashmeran is confirmed by independent studies: in a Norwegian WWTP at Bekkelaget, Oslo, HHCB and AHTN were detected at maximum influent concentrations of 7,040 ng/L and 1,967 ng/L respectively, while DPMI was not detected in any sewage sample [2][3].

wastewater monitoring environmental occurrence WWTP influent environmental load

Regulatory Classification: Cashmeran Does Not Meet the IFRA Structural Definition of a Polycyclic Musk, Enabling Different Risk Assessment Pathways

The International Fragrance Association (IFRA) defines polycyclic musks as fragrance ingredients meeting two criteria: (a) used primarily or exclusively for their musk odor, and (b) possessing molecular formulas of either C₁₇H₂₄O or C₁₈H₂₆O with a central aromatic benzene ring [1][2]. Cashmeran (C₁₄H₂₂O) fails both criteria: it lacks the aromatic benzene ring present in all IFRA-defined polycyclic musks, and it functions as a woody-amber-musky bridge material rather than a dedicated musk [1][2]. Consequently, Cashmeran is not classified within the IFRA polycyclic musk group and is subject to distinct safety assessment and restriction frameworks. Under the IFRA 51st Amendment, Cashmeran is restricted to a maximum of 3.8% in finished fine fragrance products (Category 4), with an EC3 sensitization value of 33% indicating weak sensitization potential [3].

IFRA standards regulatory classification polycyclic musk definition structural differentiation

Water Solubility: Cashmeran Is 27–64× More Water-Soluble Than Galaxolide, Reducing Lipophilic Partitioning and Persistence

Cashmeran exhibits water solubility of 47.1–112 mg/L at 20–25°C, as measured by OECD Test Guideline 105 and reported in GESTIS and peer-reviewed literature [1][2][3]. In contrast, Galaxolide (HHCB) has a measured water solubility of only 1.75 mg/L at 25°C [4][5]. This represents a 27- to 64-fold higher aqueous solubility for Cashmeran. The substantially higher water solubility, combined with the lower log Kow (4.2 vs. 5.5), indicates that Cashmeran partitions far less readily into lipids and organic matter, resulting in reduced bioaccumulation potential and lower affinity for sewage sludge and sediment organic carbon [1][6]. Additionally, the vapor pressure of Cashmeran is approximately 0.0093 mm Hg at 23°C (IFF data) compared to Galaxolide at 0.000143 mm Hg [6][7], indicating Cashmeran is ~65× more volatile, which contributes to its superior olfactory diffusion.

physicochemical properties water solubility environmental partitioning OECD 105

Cashmeran (CAS 33704-61-9): Evidence-Based Selection Scenarios for Industrial and Research Procurement


Fine Fragrance Formulations Requiring High Olfactory Impact at Low Use Levels

Cashmeran is the fragrance ingredient of choice when a perfumer needs to deliver a rich woody-musky-amber character at use levels of approximately 2% or less in the fragrance concentrate, as established by the 15–25× use level efficiency advantage over Galaxolide documented in Section 3, Evidence Item 1 [1]. This scenario is particularly relevant for premium and niche fine fragrances (e.g., Escentric Molecules' Molecule 05, Frédéric Malle's Dans Tes Bras, Nasomatto's Duro) where olfactory signature and raw material elegance take precedence over bulk cost considerations [2].

Personal Care Products Subject to Environmental and Human Biomonitoring Scrutiny

For brands formulating leave-on personal care products (body lotions, deodorants, fine fragrances) that face increasing retailer and regulatory demands for reduced environmental persistence and minimized human tissue burden, Cashmeran provides a differentiated risk profile. Its BCF of 156 is 4–10× lower than Galaxolide's BCF of 600–1,600 (Evidence Item 2), and it was not detected in human breast milk biomonitoring studies where Galaxolide was found at 335 μg/kg fat (Evidence Item 3) [1][2]. Under the IFRA 51st Amendment, Cashmeran is restricted to 3.8% in Category 4 fine fragrance products, providing a clear, enforceable safety framework [3].

Fragrance Development for Markets with Emerging Micropollutant Regulations

As jurisdictions worldwide implement micropollutant monitoring and restriction programs for personal care product ingredients, Cashmeran's ~22× lower WWTP influent loading (94 ng/L vs. Galaxolide at 2,069 ng/L, Evidence Item 4) and 27–64× higher water solubility (Evidence Item 6) make it a strategically preferable alternative to conventional polycyclic musks [1]. Its regulatory classification outside the IFRA polycyclic musk group (Evidence Item 5) further insulates Cashmeran-containing formulations from polycyclic-musk-specific phase-out initiatives and negative consumer perception driven by environmental NGO campaigns targeting high-BCF musk compounds [2].

Academic and Industrial Research on Structure-Odor Relationships of Bicyclic Ketones

Cashmeran serves as a key model compound for research into the olfactory structure-activity relationships (SAR) of alicyclic ketones, as documented in Ohloff, Pickenhagen, and Kraft's seminal work 'Scent and Chemistry' (2012), where it is described as 'a unique synthetic odorant which combines floral-fruity musky with conifer-type woody aspects in perfect balance' [1]. Its chiral nature (commercial product is a racemate; separated enantiomers exhibit odor thresholds of 1.09 and 1.37 ng/L air) makes it valuable for enantioselective olfaction research [2]. Additionally, the Design and Enantioselective Synthesis of Cashmeran Odorants by Using 'Enol Catalysis' (2015) demonstrates its continued relevance as a scaffold for novel fragrance molecule development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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